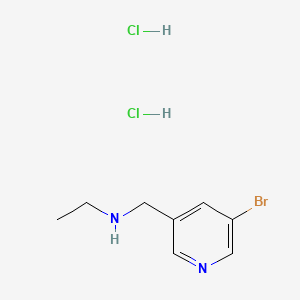

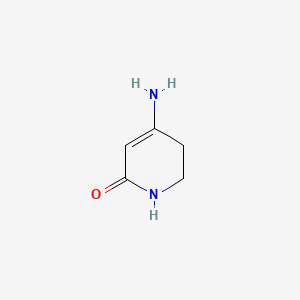

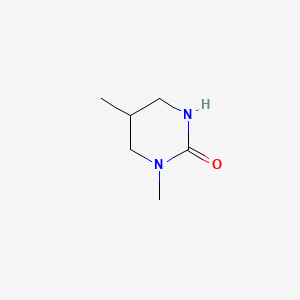

4-amino-5,6-dihydropyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-amino-5,6-dihydropyridin-2(1H)-one” is a chemical compound that has been studied in the field of organic chemistry . It is a fluorinated compound, which means it contains fluorine atoms .

Synthesis Analysis

The synthesis of “4-amino-5,6-dihydropyridin-2(1H)-one” has been reported in the literature . The synthesis process involves complex chemical reactions and requires specialized knowledge in organic chemistry .Aplicaciones Científicas De Investigación

Pharmaceutical Applications :

- A study by Kumar et al. (2020) explored the pharmaceutical importance of a related dihydropyridine compound, highlighting its potential in drug discovery due to its binding modes to the target enzyme multidrug resistance protein (Kumar et al., 2020).

Fluorescent Probing and Optical Activity :

- Xue et al. (2021) designed a fluorescent probe based on 1,4-dihydropyridines, demonstrating its potential in detecting CN- ions with high selectivity and anti-interference ability (Xue et al., 2021).

Synthesis of Medicinal Scaffolds :

- Evdokimov et al. (2006) reported the synthesis of medicinal scaffolds based on 1,4-dihydropyridines, useful in generating anti-inflammatory agents (Evdokimov et al., 2006).

Coronary Activity and Spasmolytic Applications :

- Anderson (1998) identified a class of 1,4-dihydropyridines with specific substitutes showing significant coronary activity, useful as coronary dilators, antifibrillators, anti-hypertensives, and muscular and vascular spasmolytics (Anderson, 1998).

Characterization and Synthesis Techniques :

- Lasne et al. (1985) focused on the synthesis and characterization of 5,6-dihydropyridine, providing insights into its structural properties (Lasne et al., 1985).

- Koley et al. (2015) achieved a one-pot synthesis of 4-amino-1,2-dihydropyridines, highlighting their potential as precursors for further synthetic renovations (Koley et al., 2015).

Cytotoxicity and Self-Assembling Properties :

- Pajuste et al. (2020) explored the cytotoxic properties of 4-pyridinium-1,4-dihydropyridines and their self-assembling properties, relevant in medicinal chemistry (Pajuste et al., 2020).

Chiral NADH Models and Synthesis :

- Losset et al. (1989) used a 1,4-dihydropyridine structure as NADH models in asymmetric reductions, highlighting its utility in chiral synthesis (Losset et al., 1989).

Direcciones Futuras

The future directions for research on “4-amino-5,6-dihydropyridin-2(1H)-one” could include exploring its potential applications in various fields, such as medicinal chemistry and chemical biology . Further studies could also focus on improving its synthesis process and understanding its properties and mechanisms of action .

Propiedades

IUPAC Name |

4-amino-2,3-dihydro-1H-pyridin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c6-4-1-2-7-5(8)3-4/h3H,1-2,6H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSXDCNMTTUCPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744857 |

Source

|

| Record name | 4-Amino-5,6-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-5,6-dihydropyridin-2(1H)-one | |

CAS RN |

1245643-32-6 |

Source

|

| Record name | 4-Amino-5,6-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[[4-[[(2-bromoacetyl)amino]methyl]cyclohexyl]methyl]acetamide](/img/structure/B577982.png)

![potassiuM 1-tert-butyl-3-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-2-olate](/img/no-structure.png)